![molecular formula C10H14O3 B12583335 Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate CAS No. 601465-71-8](/img/structure/B12583335.png)
Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate is an organic compound with a complex structure that includes both alkyne and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate typically involves the reaction of 4-hydroxybut-2-ynoic acid with 2-methylbut-2-en-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alcohols or amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of different esters or amides.
Scientific Research Applications
Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active alkyne moiety, which can then interact with biological molecules such as proteins and nucleic acids. The alkyne group can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-butene: An alkene hydrocarbon with similar structural features but lacking the ester and alkyne groups.
2-Methylbut-2-en-1-yl acetate: A compound with a similar ester group but different overall structure.
(E)-2-Methylbut-2-en-1-yl isobutyrate: Another ester with a similar alkyne group but different substituents.
Uniqueness
Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate is unique due to the presence of both alkyne and ester functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological molecules makes it a valuable compound in scientific research.
Properties
CAS No. |
601465-71-8 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 4-(2-methylbut-2-enoxy)but-2-ynoate |
InChI |
InChI=1S/C10H14O3/c1-4-9(2)8-13-7-5-6-10(11)12-3/h4H,7-8H2,1-3H3 |
InChI Key |
KTSCPLIHQFZJIM-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)COCC#CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12583258.png)
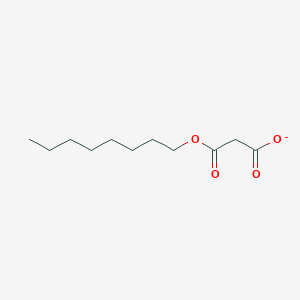
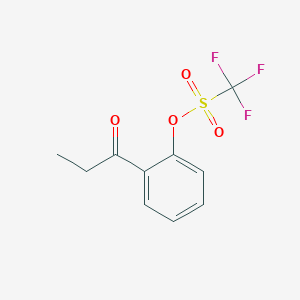
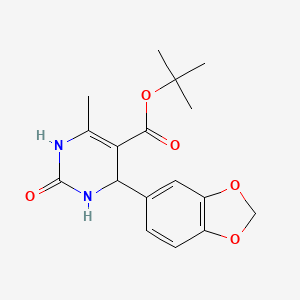
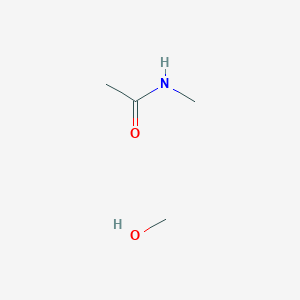

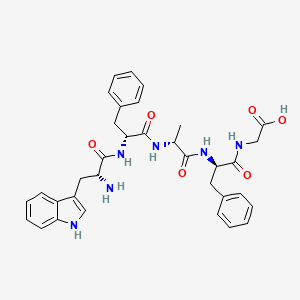
![4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol](/img/structure/B12583320.png)
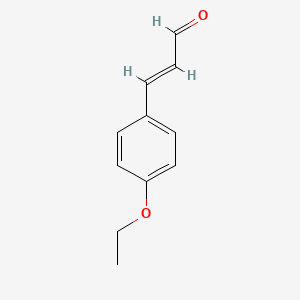
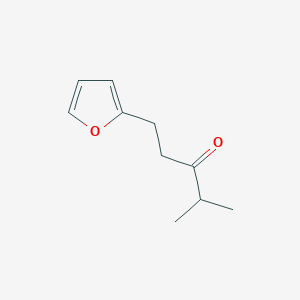
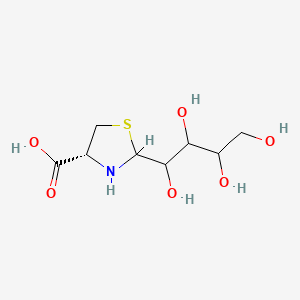
![2,2'-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12583353.png)
![N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12583354.png)
![{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12583361.png)
